Heptamethonium bromide, commonly referred to as hexamethonium in the literature, is a well-known ganglionic blocking agent that has been extensively studied for its effects on various physiological systems. Initially attracting attention in the late 1940s, hexamethonium has been utilized in clinical settings, particularly for the treatment of hypertension due to its blood pressure-lowering properties6. The compound has been investigated in both animal models and human subjects to understand its pharmacodynamics and potential therapeutic applications.
Hexamethonium functions primarily as a ganglionic blocker, which means it inhibits the transmission of nerve impulses in the autonomic ganglia, both sympathetic and parasympathetic. This action is responsible for its wide range of physiological effects, including the reduction of arterial blood pressure and peripheral resistance3. The blockade of autonomic ganglia leads to decreased cardiac output and work, as well as a reduction in total peripheral resistance, which collectively contribute to its antihypertensive effects1. Additionally, hexamethonium has been shown to have a positive inotropic action on cardiac muscle, which is dose-dependent and can lead to a state of partial refractoriness2.
In cardiovascular research, hexamethonium has been instrumental in studying the regulation of blood pressure and cardiac function. It has been shown to significantly reduce arterial blood pressure, cardiac output, and cardiac work in both normotensive and renal hypertensive dogs1. Moreover, it has been observed to decrease coronary flow while maintaining myocardial oxygen consumption, thus affecting cardiac efficiency1. In normotensive human subjects, hexamethonium administration resulted in a decrease in total peripheral resistance without an overall change in cardiac output3.
Hexamethonium's impact on cerebral blood flow and metabolism has been studied in patients with malignant hypertension. Following administration, there was a notable decrease in mean arterial blood pressure, cerebral vascular resistance, and cerebral blood flow, with cerebral oxygen consumption being maintained5. These findings are crucial for understanding the drug's potential neuroprotective effects in hypertensive crises.
The drug's effect on intraocular pressure has been explored, with studies indicating that hexamethonium can cause a rapid reduction in intraocular pressure, which is beneficial during eye surgeries to reduce the risk of complications6. This application is particularly relevant for patients with glaucoma or elevated intraocular pressure.
Research has also been conducted to investigate the effects of hexamethonium on the tensile strength of the aorta. Studies in mice have examined the hypothesis that ganglion-blocking agents might weaken the aortic media, which is a concern for patients with hypertension being treated with such agents4.
The influence of hexamethonium on physical performance has been evaluated using animal models. In mice, lower doses of hexamethonium were found to improve physical performance significantly, as measured by swimming times, while higher doses had the opposite effect9. Additionally, the drug's effect on blood pressure during exercise has been studied, revealing that hexamethonium can modify the blood pressure response to physical activity8.
In the context of shock and trauma, hexamethonium has been observed to improve survival rates in rats subjected to tourniquet shock. The protective effect is attributed to the drug's influence on general circulation, as it prevented the blood pressure response to the release of tourniquets and reduced hemoconcentration10.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6